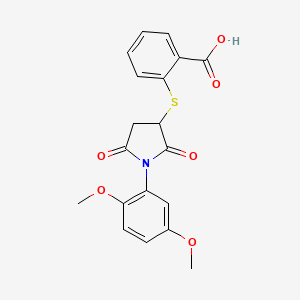

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNZUCZCNTWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: This step involves the preparation of 2,5-dimethoxyphenyl derivatives through reactions such as methylation of hydroquinone.

Synthesis of the Dioxopyrrolidinyl Moiety: This involves the formation of a pyrrolidinone ring, which can be achieved through cyclization reactions.

Thioesterification: The final step involves the coupling of the dimethoxyphenyl and dioxopyrrolidinyl intermediates with benzoic acid derivatives under specific conditions, often using thioesterification reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxopyrrolidinyl moiety to a more reduced state.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analog: 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid (CAS 459421-23-9)

Key Differences :

- Substituent on Pyrrolidinone: The isopropyl group replaces the 2,5-dimethoxyphenyl substituent, significantly altering steric and electronic properties.

- Molecular Weight: The isopropyl analog has a molecular weight of 293.34 g/mol (C₁₄H₁₅NO₄S), while the target compound (estimated as C₁₆H₁₇NO₆S) would have a higher molecular weight (~351.38 g/mol) due to the additional methoxy groups .

Physicochemical Properties :

- Acidity: The electron-donating methoxy groups may slightly reduce the acidity of the benzoic acid moiety compared to the isopropyl variant, where inductive effects are less pronounced.

Functional Group Analog: 3,4-Dimethoxybenzoic Acid ()

Relevance :

- The 3,4-dimethoxybenzoic acid fragment (a product of lignin model compound cleavage) shares methoxy substitution patterns with the target compound.

- Reactivity : Methoxy groups stabilize aromatic rings via resonance donation, influencing degradation pathways. For example, β-O-4 bond cleavage in lignin models is accelerated by methoxy substituents under alkaline conditions .

Comparison :

- The target compound’s methoxy groups may similarly enhance stability under basic conditions, whereas the isopropyl analog lacks such electronic modulation.

Heterocyclic Analogs: Thiazolo-Pyrimidine Derivatives ()

Structural Context :

- Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidine (11a) and its 4-cyano analog (11b) share a thioether linkage and aromatic substituents but differ in core heterocycles (thiazolo-pyrimidine vs. pyrrolidinone).

Key Contrasts :

- Melting Points: The thiazolo-pyrimidine derivatives exhibit high melting points (243–246°C for 11a), likely due to rigid planar structures. The target compound’s pyrrolidinone ring may reduce crystallinity, lowering its melting point.

- Synthetic Complexity : Thiazolo-pyrimidines require multi-step condensation, whereas the target compound’s synthesis may prioritize functional group compatibility .

Biological Activity

The compound 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.45 g/mol. The structure includes a benzoic acid moiety linked to a dioxopyrrolidine unit via a thioether bond, which is significant for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.45 g/mol |

| Functional Groups | Benzoic acid, dioxopyrrolidine, thioether |

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of dioxopyrrolidine have shown promising results in inhibiting tumor growth in vitro. A study demonstrated the efficacy of related compounds against human cancer cell lines, with some exhibiting potency comparable to established chemotherapeutics like cisplatin .

The proposed mechanisms for the antitumor activity include:

- Inhibition of Apoptotic Regulators : Compounds targeting proteins such as Mcl-1 and Bfl-1 have been noted to induce apoptosis in cancer cells by disrupting their survival pathways .

- Cell Cycle Arrest : Certain analogs have been observed to cause G2/M phase arrest in cancer cells, leading to increased cell death rates.

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard broth dilution techniques. Compounds with similar structures have shown MIC values ranging from 3.9 to 31.5 µg/ml against these pathogens .

Anti-inflammatory Properties

In vivo studies have indicated that related compounds possess anti-inflammatory effects. For example, certain benzoxazinone derivatives demonstrated significant inhibition of rat paw edema in animal models, suggesting potential therapeutic applications in inflammatory conditions .

Study 1: Cytotoxicity Profile

A study evaluated the cytotoxic effects of a series of dioxopyrrolidine derivatives on 12 human cancer cell lines. The results indicated that compounds structurally similar to This compound exhibited varying degrees of cytotoxicity, with some showing activity comparable to known chemotherapeutics .

Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial efficacy of synthesized derivatives against multiple bacterial strains. The study highlighted that certain structural modifications significantly enhanced antibacterial potency, demonstrating a clear relationship between structure and activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure suggests a multi-step synthesis involving pyrrolidinone ring formation, thioether linkage, and benzoic acid coupling. A plausible route involves reacting a 2,5-dimethoxyphenyl-substituted pyrrolidinone precursor with a thiol-bearing benzoic acid derivative. For example, succinic anhydride and aminothiophene intermediates have been used in analogous pyrrolidinone syntheses via fusion with sodium acetate . Optimize reaction temperature (e.g., oil bath heating at 100–120°C) and stoichiometry (equimolar ratios) to enhance yield. Post-synthesis purification via column chromatography (e.g., CH₂Cl₂/CH₃OH 50:1) is effective for isolating polar intermediates .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H NMR : Focus on aromatic protons from the 2,5-dimethoxyphenyl group (δ ~6.3–7.0 ppm, split patterns indicating substituents) and pyrrolidinone carbonyl effects. Compare to literature data for similar compounds, such as δ 5.44 ppm (pyrazoline CH) and δ 3.83 ppm (methoxy groups) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the molecular formula (C₁₉H₁₇NO₆S; exact mass ~403.08). Related compounds with exact mass 402.039 have been validated using ESI-MS .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow general guidelines for pyrrolidinone derivatives:

- Use fume hoods to avoid inhalation of dust/aerosols .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate rinsing with water for 15+ minutes is required upon exposure .

- Store in sealed containers away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioether linkage in this compound under varying pH conditions?

- Methodology : Use density functional theory (DFT) to model the electron density around the sulfur atom. The thioether group’s susceptibility to oxidation (e.g., forming sulfoxide/sulfone derivatives) can be assessed via frontier molecular orbital analysis. Compare results to experimental data from structurally related compounds, such as S-farnesylthiosalicylic acid derivatives, where sulfur reactivity impacts biological activity .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodology :

- Solubility Adjustments : Use co-solvents (DMSO/PEG mixtures) or salt formation (e.g., sodium benzoate) to address discrepancies in bioassay results caused by poor aqueous solubility .

- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity assays. For example, esterase-mediated hydrolysis of methoxy groups in related compounds alters pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodology :

- Core Modifications : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability, as seen in pyridine-benzoic acid analogs .

- Side-Chain Functionalization : Introduce hydroxylamine or hydrazine moieties to the pyrrolidinone ring, mimicking bioactive pyrazoline derivatives that show enhanced binding affinity .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they addressed?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates by removing proteinaceous interference.

- Chromatography : Use reverse-phase HPLC with a phenyl-hexyl column and UV detection (λ = 254 nm) for baseline separation from metabolites. Calibrate against internal standards like deuterated benzoic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.